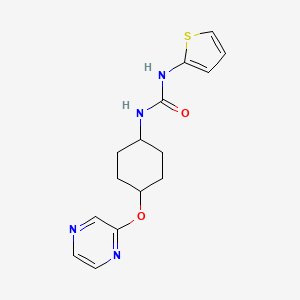
1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea" is a chemically synthesized molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related urea derivatives and their biological activities.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through multicomponent reactions, as demonstrated in the first paper, which describes a one-pot synthesis of various heterocyclic scaffolds using urea as an organo-catalyst . This method involves tandem Knoevenagel–cyclocondensation reactions and is noted for its mild reaction conditions and high efficiency. Similarly, the third paper outlines a one-pot synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by urea, highlighting the versatility of urea in catalyzing multiple steps in the synthesis process . These methods could potentially be adapted for the synthesis of the compound , given its urea backbone and heterocyclic features.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group composed of a carbonyl group flanked by two amine groups. This moiety is central to the biological activity of these compounds, as it can engage in hydrogen bonding and other interactions with biological targets. The second paper discusses the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, which are structurally related to the compound of interest and exhibit antiproliferative activity . The presence of the pyrazinyl group in the compound of interest suggests that it may also interact with biological targets in a similar manner.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The papers suggest that urea can act as a catalyst in multicomponent reactions, facilitating the formation of complex heterocyclic structures . These reactions often involve Knoevenagel condensation and Michael addition, which are key steps in building the molecular complexity of these compounds. The compound of interest may also undergo similar reactions during its synthesis or when interacting with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can affect the compound's solubility, stability, and reactivity. The papers do not provide specific details on the physical properties of the compound , but they do suggest that urea derivatives can be synthesized with good yields and may have favorable properties for biological applications . The antiproliferative activity observed in related compounds indicates that the compound of interest may also have significant biological properties .
Scientific Research Applications
Anion Tuning in Hydrogel Formation
One application involves the use of urea derivatives in hydrogel formation, where anion identity can significantly influence the gel's morphology and rheology. For instance, specific urea compounds form hydrogels across various acids, and the physical properties of these gels can be finely adjusted by choosing the appropriate anion. This ability to tune gel properties has implications for materials science, where hydrogels find applications ranging from medical devices to environmental sensing technologies (Lloyd & Steed, 2011).
Stereoselective Synthesis in Drug Metabolites
In pharmaceutical research, stereoselective synthesis of active drug metabolites represents another significant application. Through careful manipulation of molecular structures, researchers can produce specific enantiomers of a compound, which is crucial for developing potent PI3 kinase inhibitors. This precision in synthesis affects the drug's efficacy and safety, highlighting the role of such urea derivatives in advancing cancer therapeutics (Chen et al., 2010).
Multicomponent Reactions in Organic Synthesis
Furthermore, urea acts as a novel organo-catalyst in eco-friendly multicomponent reactions to synthesize diverse, functionally rich heterocyclic compounds. This application underscores the versatility of urea derivatives in facilitating efficient, sustainable chemical synthesis processes that are valuable across various domains of organic chemistry (Brahmachari & Banerjee, 2014).
Antimicrobial and Anticancer Activities
Urea derivatives also exhibit promising antimicrobial and anticancer activities. Specific compounds have been synthesized and tested against various cancer cell lines and microbes, revealing potential therapeutic applications. Such studies not only contribute to the development of new drugs but also provide insights into the molecular mechanisms underlying their biological activities (El-Sawy et al., 2013).
Antiproliferative Agents in Cancer Research
Another application involves the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas with antiproliferative properties against non-small cell lung cancer cell lines. Such compounds are investigated for their potential to reactivate mutant p53 protein, a common target in cancer therapy. This research highlights the critical role of urea derivatives in developing new cancer treatments (Bazin et al., 2016).
properties
IUPAC Name |
1-(4-pyrazin-2-yloxycyclohexyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-14-2-1-9-22-14)18-11-3-5-12(6-4-11)21-13-10-16-7-8-17-13/h1-2,7-12H,3-6H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINGWYUIQKMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)
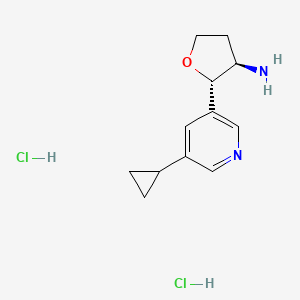

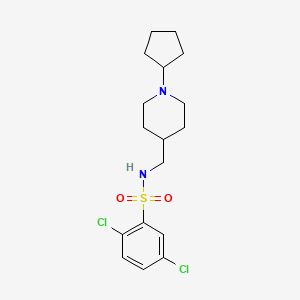




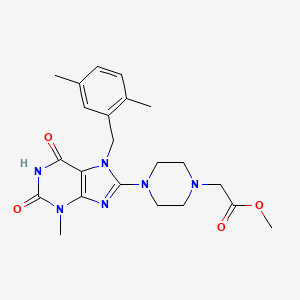

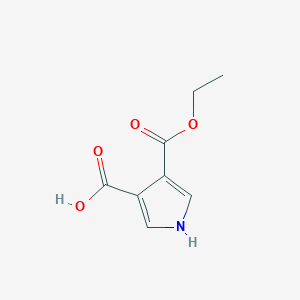
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)